

A Comprehensive Technical Guide to the Physicochemical Properties of Norfloxacin Succinil

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Compound of Interest

Compound Name: *Norfloxacin succinil*

Cat. No.: *B034080*

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Introduction

Norfloxacin, a synthetic fluoroquinolone, is a broad-spectrum antibacterial agent. Its clinical efficacy can be influenced by its physicochemical properties. **Norfloxacin succinil** (CAS: 100587-52-8), a succinyl ester derivative of norfloxacin, is designed as a prodrug to potentially enhance its therapeutic profile.^{[1][2]} This technical guide provides an in-depth overview of the core physicochemical properties of **Norfloxacin succinil**, drawing comparisons with its parent compound, Norfloxacin. Given the limited availability of experimental data for **Norfloxacin succinil**, this guide presents computed data for the derivative and detailed experimental data for Norfloxacin, alongside the established protocols for their determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Norfloxacin succinil** and Norfloxacin is presented below. It is important to note that while extensive experimental data is available for Norfloxacin, the data for **Norfloxacin succinil** is primarily based on computational models.

General Properties

Property	Norfloxacin Succinil	Norfloxacin
IUPAC Name	7-[4-(3-carboxypropanoyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid[3]	1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid[4]
CAS Number	100587-52-8[2][3]	70458-96-7[4]
Molecular Formula	C20H22FN3O6[3]	C16H18FN3O3[4]
Molecular Weight	419.4 g/mol [3]	319.33 g/mol [4]
Appearance	-	White to pale yellow crystalline powder[5][6]

Physicochemical Data

Property	Norfloxacin Succinil (Computed)	Norfloxacin (Experimental)
Melting Point (°C)	-	220-221[5], 227-228 (Polymorphs exist)[4]
pKa (Strongest Acidic)	-	5.58 - 6.34[7]
pKa (Strongest Basic)	-	8.51 - 8.77[4][7]
LogP (Octanol/Water)	0.6 (XLogP3)[3]	-1.03 to 0.46[4]
Water Solubility (mg/mL)	-	0.28 at 25°C (pH dependent) [4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research and development. The following are standard experimental protocols applicable to both Norfloxacin and its succinil derivative.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is determined using the shake-flask method.

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., distilled water, phosphate buffer of a specific pH) in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.^[8]
- Separation: The suspension is filtered to remove the undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^{[9][10]}

Melting Point Determination (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to study the thermal behavior of a substance, including polymorphic transitions.

- Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- Analysis: The sample pan and an empty reference pan are heated at a controlled rate (e.g., 10°C/min) in the DSC instrument.
- Data Interpretation: The heat flow to the sample is monitored as a function of temperature. An endothermic peak is observed at the melting point of the substance. The peak temperature and the enthalpy of fusion can be determined from the thermogram.^{[11][12]}

Stability Assessment (Stability-Indicating HPLC Method)

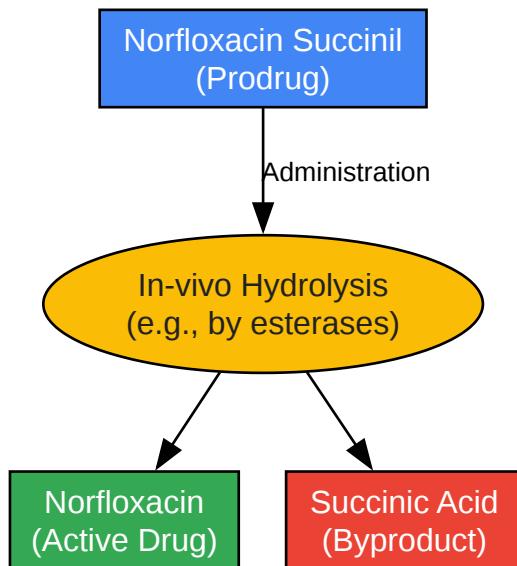
A stability-indicating HPLC method is used to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time under defined storage conditions.

- Method Development: An HPLC method is developed and validated to separate the API from its potential degradation products. This typically involves optimizing the mobile phase composition, column type, flow rate, and detector wavelength.
- Sample Storage: The API is stored under various conditions of temperature, humidity, and light as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[13]
- Sample Analysis: At specified time points, aliquots of the stored samples are withdrawn, diluted appropriately, and injected into the HPLC system.
- Data Analysis: The peak area of the API is recorded, and the concentration is calculated using a calibration curve. The percentage of the remaining API is then determined to assess its stability.[13]

Visualizations

Prodrug Activation Pathway

Norfloxacin succinil is anticipated to act as a prodrug, undergoing in-vivo hydrolysis to release the active parent drug, Norfloxacin. This process is crucial for its therapeutic action.

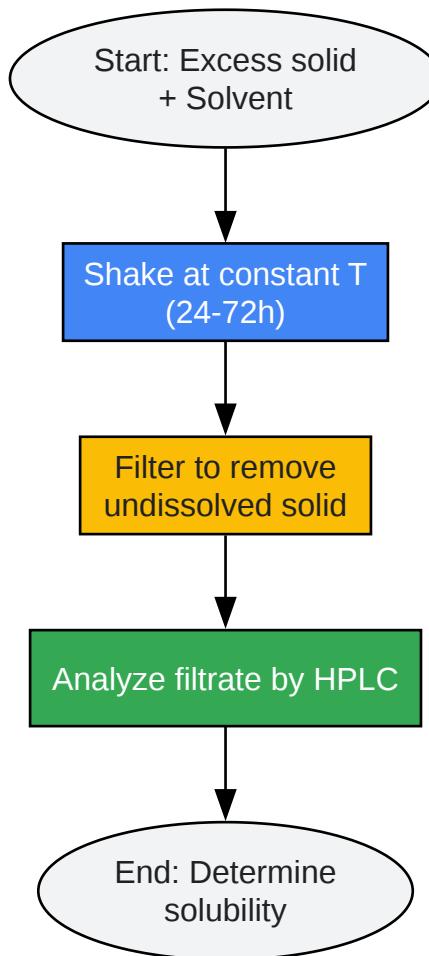


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Caption: Prodrug activation of **Norfloxacin succinil**.

Experimental Workflow for Solubility Determination

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.

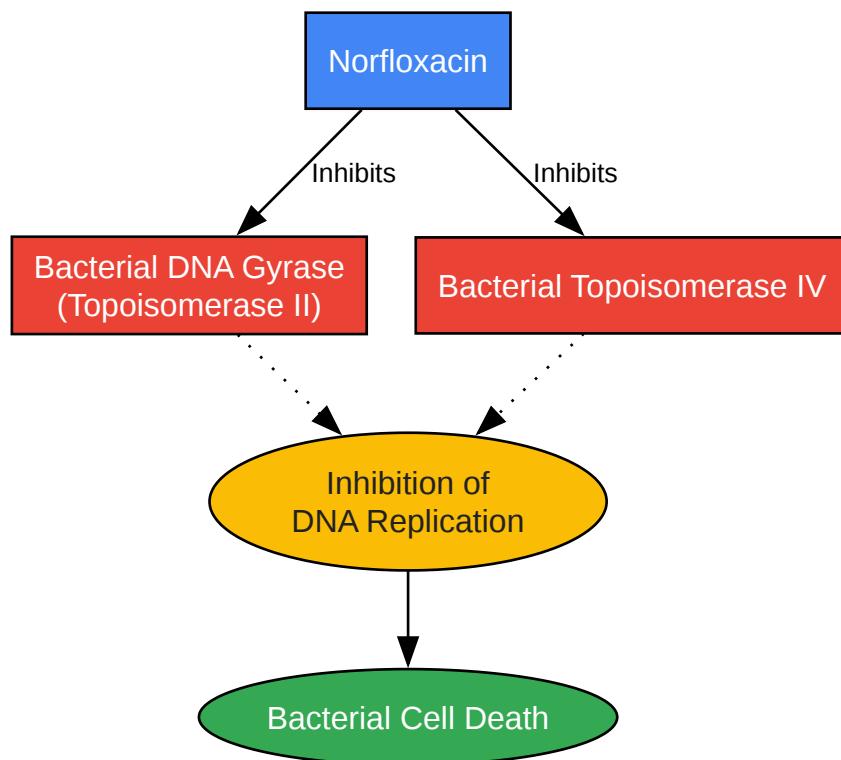


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Caption: Shake-flask solubility determination workflow.

Mechanism of Action of Norfloxacin

Norfloxacin exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication.



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Caption: Norfloxacin's mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Norfloxacin succinil**. While comprehensive experimental data for this prodrug remains to be fully elucidated, the provided information on its parent compound, Norfloxacin, along with standardized experimental protocols, offers a robust framework for researchers and drug development professionals. The strategic design of **Norfloxacin succinil** as a prodrug highlights the ongoing efforts to optimize the therapeutic potential of established antibacterial agents. Further experimental characterization of **Norfloxacin succinil** is warranted to fully understand its biopharmaceutical profile and clinical utility.

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